Cas no 1250768-99-0 (1-(7-Bromo-2-benzofuranyl)-2-methyl-1-propanone)
1250768-99-0 structure
Product Name:1-(7-Bromo-2-benzofuranyl)-2-methyl-1-propanone
CAS-nummer:1250768-99-0
MF:C12H11BrO2
MW:267.118542909622
CID:6072550
PubChem ID:61391319
Update Time:2025-05-20
1-(7-Bromo-2-benzofuranyl)-2-methyl-1-propanone Chemische en fysische eigenschappen
Naam en identificatie
-
- CID 61391319
- 1-Propanone, 1-(7-bromo-2-benzofuranyl)-2-methyl-
- 1-(7-Bromo-2-benzofuranyl)-2-methyl-1-propanone
- 1-(7-bromo-1-benzofuran-2-yl)-2-methylpropan-1-one
- 1250768-99-0
- AKOS010650489
- EN300-744873
- 1-(7-Bromobenzofuran-2-yl)-2-methylpropan-1-one
- CS-0273384
-
- Inchi: 1S/C12H11BrO2/c1-7(2)11(14)10-6-8-4-3-5-9(13)12(8)15-10/h3-7H,1-2H3
- InChI-sleutel: NGRWACZGCHZSNL-UHFFFAOYSA-N
- LACHT: C(C1=CC2=CC=CC(Br)=C2O1)(=O)C(C)C
Berekende eigenschappen
- Exacte massa: 265.99424g/mol
- Monoisotopische massa: 265.99424g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 2
- Complexiteit: 252
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.1
- Topologisch pooloppervlak: 30.2Ų
Experimentele eigenschappen
- Dichtheid: 1.425±0.06 g/cm3(Predicted)
- Kookpunt: 334.1±22.0 °C(Predicted)
1-(7-Bromo-2-benzofuranyl)-2-methyl-1-propanone Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-744873-0.05g |
1-(7-bromo-1-benzofuran-2-yl)-2-methylpropan-1-one |
1250768-99-0 | 95% | 0.05g |
$348.0 | 2024-05-23 | |
| Enamine | EN300-744873-0.1g |
1-(7-bromo-1-benzofuran-2-yl)-2-methylpropan-1-one |
1250768-99-0 | 95% | 0.1g |
$364.0 | 2024-05-23 | |
| Enamine | EN300-744873-0.25g |
1-(7-bromo-1-benzofuran-2-yl)-2-methylpropan-1-one |
1250768-99-0 | 95% | 0.25g |
$381.0 | 2024-05-23 | |
| Enamine | EN300-744873-0.5g |
1-(7-bromo-1-benzofuran-2-yl)-2-methylpropan-1-one |
1250768-99-0 | 95% | 0.5g |
$397.0 | 2024-05-23 | |
| Enamine | EN300-744873-2.5g |
1-(7-bromo-1-benzofuran-2-yl)-2-methylpropan-1-one |
1250768-99-0 | 95% | 2.5g |
$810.0 | 2024-05-23 | |
| Enamine | EN300-744873-5.0g |
1-(7-bromo-1-benzofuran-2-yl)-2-methylpropan-1-one |
1250768-99-0 | 95% | 5.0g |
$1199.0 | 2024-05-23 | |
| Enamine | EN300-744873-10.0g |
1-(7-bromo-1-benzofuran-2-yl)-2-methylpropan-1-one |
1250768-99-0 | 95% | 10.0g |
$1778.0 | 2024-05-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344054-1g |
1-(7-Bromobenzofuran-2-yl)-2-methylpropan-1-one |
1250768-99-0 | 95% | 1g |
¥8359.00 | 2024-08-09 | |
| Enamine | EN300-744873-1.0g |
1-(7-bromo-1-benzofuran-2-yl)-2-methylpropan-1-one |
1250768-99-0 | 95% | 1.0g |
$414.0 | 2024-05-23 |
1-(7-Bromo-2-benzofuranyl)-2-methyl-1-propanone Gerelateerde literatuur
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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